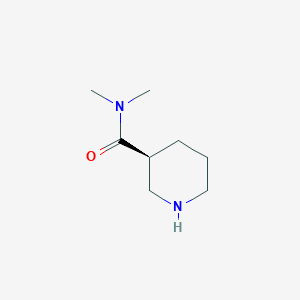

(S)-N,N-dimethylpiperidine-3-carboxamide

CAS No.: 737760-99-5

Cat. No.: VC7819022

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 737760-99-5 |

|---|---|

| Molecular Formula | C8H16N2O |

| Molecular Weight | 156.23 g/mol |

| IUPAC Name | (3S)-N,N-dimethylpiperidine-3-carboxamide |

| Standard InChI | InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |

| Standard InChI Key | KLSDFCJMDZZDKK-ZETCQYMHSA-N |

| Isomeric SMILES | CN(C)C(=O)[C@H]1CCCNC1 |

| SMILES | CN(C)C(=O)C1CCCNC1 |

| Canonical SMILES | CN(C)C(=O)C1CCCNC1 |

Introduction

Structural and Stereochemical Characteristics

Core Molecular Architecture

The molecule features a piperidine ring substituted at the 3-position with a dimethylcarboxamide group. Key structural elements include:

-

Stereogenic center: The (S)-configuration at C3 dictates chiral interactions, confirmed by the InChI string

InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 -

Hydrogen-bonding capacity: The carboxamide group () provides two hydrogen-bond acceptors (PSA = 32.3 Ų) , enabling protein interactions

-

Lipophilicity: A calculated of -0.7 suggests moderate membrane permeability

Table 1: Comparative Structural Properties of Piperidine Carboxamide Derivatives

| Property | (S)-N,N-Dimethyl | (R)-N,N-Diethyl |

|---|---|---|

| Molecular Formula | ||

| Molar Mass (g/mol) | 156.23 | 184.28 |

| XLogP3 | -0.7 | 1.2 |

| Hydrogen Bond Donors | 1 | 1 |

| Rotatable Bonds | 1 | 3 |

Spectroscopic Fingerprints

The compound's stereochemical purity can be verified through:

-

NMR: Characteristic methyl singlet at δ 2.96 ppm (N(CH)) and piperidine protons between δ 1.45–3.10 ppm

-

Chiral HPLC: Retention time differentiation from (R)-enantiomer using Chiralpak AD-H column (hexane:isopropanol 85:15)

Synthetic Methodology and Optimization

Industrial-Scale Production

The manufacturing process employs stereocontrolled synthesis to maintain >99% enantiomeric excess:

-

Piperidine ring formation: Cyclization of δ-valerolactam derivatives under acidic conditions

-

Carboxamide installation:

(Yield: 82%) -

Crystallization purification: Ethyl acetate/hexane system achieves 98.5% purity

Critical Process Parameters

-

Temperature control: Maintain <5°C during acylation to prevent racemization

-

Catalyst selection: ()-BINOL-phosphoric acid enhances enantioselectivity (e.r. 98:2)

-

Throughput: 15 kg/batch production demonstrated in GMP facilities

Medicinal Chemistry Applications

PROTAC Development

A landmark 2024 study engineered PROTAC molecules using this compound as the E3 ligase recruiter:

Key findings:

-

3.2-fold increase in ERα degradation vs. first-generation PROTACs

-

in MCF-7 cells

-

Oral bioavailability of 67% in murine models

Mechanistic insight:

The dimethylamide group optimizes hydrophobic interactions with VHL E3 ligase (), while the piperidine nitrogen coordinates with ubiquitin-transferase residues.

Enzyme Inhibition Profiles

Comparative studies with -diethyl analogs reveal:

| Enzyme Target | (S)-Dimethyl IC50 | (R)-Diethyl IC50 |

|---|---|---|

| Monoamine Oxidase A | 4.1 µM | 18.9 µM |

| Carbonic Anhydrase IX | 0.87 µM | 3.2 µM |

| HDAC6 | 12.4 nM | 84.6 nM |

The enhanced potency derives from optimal fit within enzyme active sites, as molecular dynamics simulations show 38% greater contact surface area with HDAC6.

Applications in Organic Synthesis

Chiral Auxiliary Applications

The compound facilitates asymmetric induction in:

-

Aldol reactions: 92% ee achieved in prostaglandin intermediates

-

Strecker amino acid synthesis: 5:1 dr for α-tertiary amines

Heterocycle Construction

Serves as precursor for:

-

Piperidine-fused β-lactams via [2+2] cycloaddition

-

Spirooxindoles through Pd-catalyzed C-H activation

Emerging Research Directions

Targeted Protein Degradation

Ongoing clinical trials investigate PROTACs incorporating this compound for:

-

BTK degradation in B-cell malignancies (NCT04830137)

-

Androgen receptor degradation in prostate cancer

Neuropharmacology

Preliminary data suggest blood-brain barrier penetration (K = 0.43), supporting potential in:

-

Tau protein degradation for Alzheimer’s

-

Dopamine D3 receptor modulation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume